1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate
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Overview
Description
1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a morpholine ring, an imidazo[1,5-a]pyrazine core, and a phenoxybenzyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,8-dioxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine: This compound shares a similar core structure and is studied for its biological activities.
3,4-dioxo-2,3,4,5,6,7-hexahydrobenzo[b]furans: Another compound with a similar structure, used in various chemical and biological applications.
Uniqueness
1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties. Its morpholine ring, imidazo[1,5-a]pyrazine core, and phenoxybenzyl group make it distinct from other similar compounds, providing unique opportunities for research and application .
Properties
Molecular Formula |
C24H26N4O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
[1,3-dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C24H26N4O6/c29-22-21-17-25(16-18-6-8-20(9-7-18)33-19-4-2-1-3-5-19)10-11-27(21)23(30)28(22)34-24(31)26-12-14-32-15-13-26/h1-9,21H,10-17H2 |
InChI Key |
NZPCUYXTRLSQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1CC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N(C2=O)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
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